3-(Butylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
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Overview
Description
3-(Butylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazino ring fused with a benzoxazepine ring, along with a butylsulfanyl and a phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted isatin with benzene-1,2-diamine or thiosemicarbazide in the presence of a suitable catalyst. The reaction mixture is usually heated under reflux in a solvent such as acetic acid for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazino or benzoxazepine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or butylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or butylsulfanyl moieties.
Scientific Research Applications
3-(Butylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Butylsulfanyl-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
- 3-Butylsulfanyl-6-(2-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Uniqueness
Compared to similar compounds, 3-(Butylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has unique structural features that contribute to its distinct chemical and biological properties. The presence of the butylsulfanyl and phenyl groups, along with the specific arrangement of the triazino and benzoxazepine rings, makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-butylsulfanyl-6-phenyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-2-3-13-26-20-22-19-17(23-24-20)15-11-7-8-12-16(15)21-18(25-19)14-9-5-4-6-10-14/h4-12,18,21H,2-3,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFCBLPGCBBNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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